5-(pyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(pyrazine-2-carbonyl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed reactions and other steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(pyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(pyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(pyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
- 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyrimidine-5-yl)methanone
- 2-Oxa-5-azabicyclo[2.2.1]heptane
- 8-Azabicyclo[3.2.1]octane
Uniqueness
5-(pyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to its specific bicyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
pyrazin-2-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c14-10(9-4-11-1-2-12-9)13-5-8-3-7(13)6-15-8/h1-2,4,7-8H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGWORSMHMLODU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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